4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

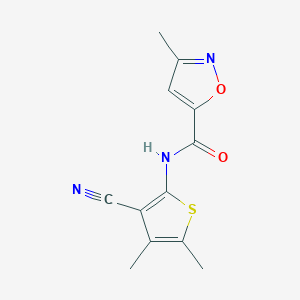

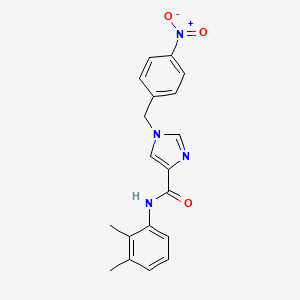

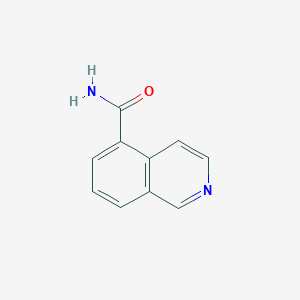

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S2 and a molecular weight of 207.25 . It is a derivative of thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, can be achieved through various methods. One common method is the fluorosulfonation reaction . This involves the use of arenediazonium salts, 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct as a convenient sulfonyl source in combination with KHF2 .Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is based on a thiazole core, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The cyclopropyl group is attached to the 4-position of the thiazole ring .科学的研究の応用

Synthesis and Chemical Reactions

- Sulfonyl fluorides, including thiazole sulfonyl fluorides, are important in sulfur(VI) fluoride exchange-based "click chemistry." An electrochemical approach for preparing sulfonyl fluorides demonstrates a broad substrate scope including various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019).

- A novel fluoroalkylation reagent, 1-bromoethene-1-sulfonyl fluoride, has been developed, showcasing potential as a tris-electrophile and sulfur(VI) fluoride exchange (SuFEx) clickable material. It's applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).

Medical and Diagnostic Applications

- Benzolamide-like derivatives, which are reactions of thiadiazole sulfonamides with sulfonyl halides, demonstrate strong inhibitory effects towards carbonic anhydrase isozymes. These derivatives are proposed for positron emission tomography (PET) applications, using aromatic nucleophilic substitution reactions with fluoride (Supuran et al., 1998).

- The 2-Fluoro-1,3-thiazolyl moiety, a structural motif, is highlighted for its potential in molecular imaging radiotracers. It's efficiently labeled with no-carrier-added fluorine-18 for imaging applications (Siméon et al., 2010).

Molecular and Synthetic Chemistry

- A single-step procedure for preparing sulfur(VI) fluorides from sulfonyl imidazoles demonstrates the synthesis of various sulfonyl, sulfonimidoyl, and sulfamoyl fluorides, showcasing the versatility of these compounds in organic chemistry (Passia et al., 2022).

- A [3 + 2] cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride leads to various useful pyrazolo[1,5-a]pyridinyl and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides, indicating broad applicability in medicinal chemistry (Wu & Qin, 2023).

将来の方向性

Thiazole derivatives, including 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride, have potential for further exploration due to their wide range of biological activities . Future research could focus on modifying thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

特性

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIHQNVRAKDZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)

![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)

![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)

![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B2513625.png)